N-methyl-6-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-3-pyridinecarboxamide
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Overview
Description
The compound “HG-5-113-01” is a small molecule with a molecular mass of 464.16.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “HG-5-113-01” involves multiple steps, including the formation of various intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of “HG-5-113-01”.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of “HG-5-113-01” follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
“HG-5-113-01” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
“HG-5-113-01” has several scientific research applications, including:
Cancer Research: It is used to study the inhibition of specific kinases involved in cancer cell proliferation.
Drug Sensitivity Studies: Researchers use “HG-5-113-01” to investigate the sensitivity of various cancer cell lines to kinase inhibitors.
Biological Pathway Analysis: The compound is employed in studies to analyze the impact of kinase inhibition on different biological pathways, providing insights into cellular processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of “HG-5-113-01” involves the inhibition of specific kinases, particularly AURKA. By binding to the active site of the kinase, the compound prevents its activation and subsequent phosphorylation of target proteins. This disruption of kinase activity leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “HG-5-113-01” include other kinase inhibitors such as:
GSK1070916: Another kinase inhibitor with similar applications in cancer research.
FMK: A compound used to study kinase inhibition and its effects on cellular processes.
T0901317: Known for its role in targeting specific kinases involved in cancer cell growth.
Uniqueness
Its ability to inhibit multiple kinases involved in cell proliferation makes it a valuable tool in cancer research .
Properties
Molecular Formula |
C23H24N6O3S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-methyl-6-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H24N6O3S/c1-14(2)33(31,32)19-7-5-4-6-17(19)27-18-12-21(29-22-16(18)10-11-25-22)28-20-9-8-15(13-26-20)23(30)24-3/h4-14H,1-3H3,(H,24,30)(H3,25,26,27,28,29) |
InChI Key |
INAFQGYNNQIERK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=NC=C(C=C4)C(=O)NC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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